REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=O)[NH:5][C:6](=O)[NH:7][CH:8]=1.P(Cl)(Cl)([Cl:15])=O.P(=O)(O)(O)O.C(N(C(C)C)CC)(C)C.[ClH:32]>C(OCC)C>[Cl:32][C:6]1[N:5]=[C:4]([Cl:15])[C:3]([C:2]([F:12])([F:11])[F:1])=[CH:8][N:7]=1
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Name
|
|
Quantity
|
250 g
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Type
|
reactant
|
Smiles
|
FC(C=1C(NC(NC1)=O)=O)(F)F
|
Name
|
|
Quantity
|
655 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
9.5 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
245 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
amine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
equipped with overhead stirrer, a reflux condenser, an addition funnel
|
Type
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ADDITION
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Details
|
was added in one portion to the slurry
|
Type
|
CUSTOM
|
Details
|
resulting in a moderate exotherm
|
Type
|
ADDITION
|
Details
|
reached 85-90° C. by the end of the addition
|
Type
|
TEMPERATURE
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Details
|
Heating
|
Type
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CUSTOM
|
Details
|
was consumed
|
Type
|
TEMPERATURE
|
Details
|
External heating
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
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TEMPERATURE
|
Details
|
the contents of the flask were cooled to 40° C.
|
Type
|
CUSTOM
|
Details
|
the temperature of the quench pot between 10 and 15° C
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted once with ether (1 L)
|
Type
|
WASH
|
Details
|
washed with water until the washes
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 288 g | |
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |